Regioisomeric Methyl Group Placement: 2-Methyl vs. 5-Methyl Substitution Determines CDK2 Binding Mode
The 2-methyl group on the triazole ring of the target compound occupies a specific hydrophobic sub-pocket in CDK2 that is not accessible to the 5-methyl regioisomer (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, CAS 33376-96-4). In the CDK2 co-crystal structure (PDB: 2C68), the 2-substituent extends toward the gatekeeper residue Phe80, while a 5-methyl would project into solvent, losing this key hydrophobic contact [1]. The 2-methyl analog is thus preferred for achieving potent CDK2 inhibition; the lead compound in the series achieved an IC50 of 120 nM against CDK2 with 167-fold selectivity over GSK-3β [2].
| Evidence Dimension | Methyl group position (2- vs. 5-) and effect on CDK2 hydrophobic pocket occupancy |
|---|---|
| Target Compound Data | 2-Methyl substitution; 5-NH2 donor; 6,7-dihydro ring (MW 151.17, C6H9N5) |
| Comparator Or Baseline | 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, CAS 33376-96-4 (MW 149.15, C6H7N5, fully aromatic) |
| Quantified Difference | 2-Methyl placement enables hydrophobic contact with CDK2 Phe80; 5-methyl would project into solvent. Lead 2-methyl analog: CDK2 IC50 = 120 nM, GSK-3β selectivity = 167-fold. |
| Conditions | CDK2/cyclin A kinase inhibition assay; co-crystal structure PDB 2C68 (1.95 Å resolution) |
Why This Matters
The 2-methyl regioisomer is essential for achieving the hydrophobic interaction that drives both potency and selectivity in CDK2 inhibitor design; the 5-methyl regioisomer cannot recapitulate this binding mode.
- [1] Protein Data Bank in Europe. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor (PDB: 2C68). Resolution: 1.95 Å. View Source
- [2] Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. DOI: 10.1016/j.bmcl.2005.11.048 View Source
